

protocol for mesylation of primary alcohols using methanesulfonyl chloride

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Compound of Interest						
Compound Name:	Methanesulfonate					
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Application Notes and Protocols for the Mesylation of Primary Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of primary alcohols to **methanesulfonate**s (mesylates) is a fundamental and widely utilized transformation in organic synthesis. This reaction introduces a methanesulfonyl (-SO₂CH₃) group, converting the hydroxyl group into an excellent leaving group, thereby facilitating subsequent nucleophilic substitution, elimination, or other downstream reactions. This protocol provides a detailed procedure for the efficient mesylation of primary alcohols using methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base.

Reaction Principle

The mesylation of a primary alcohol proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride. A base, typically a tertiary amine such as triethylamine (Et₃N) or pyridine, is used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the reaction to completion. The resulting mesylate is a versatile intermediate in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs).



Data Presentation

The following table summarizes representative quantitative data for the mesylation of various primary alcohols. Please note that reaction conditions and yields can vary depending on the specific substrate and scale of the reaction.

Starting Alcohol	Base (eq)	MsCl (eq)	Solvent	Temp (°C)	Time (h)	Yield (%)	Referen ce
General Primary Alcohol	Triethyla mine (1.5)	1.2	DCM	0 to RT	4-6	High	[1]
p- Nitrobenz yl alcohol	Dicycloh exylamin e (1.0)	1.0	Acetone	25	0.3	88	US37451 88A
o- Nitrobenz yl alcohol	Dicycloh exylamin e (1.0)	1.0	Acetone	20-25	2	84	US37451 88A
m- Nitrobenz yl alcohol	Dicycloh exylamin e (1.0)	1.1	Acetone	25	0.3	84	US37451 88A
Diethyl α- hydroxy- benzylph osphonat e	Triethyla mine	-	Toluene	25	-	54-80	

Experimental Protocols General Protocol for the Mesylation of a Primary Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

Primary alcohol



- Methanesulfonyl chloride (MsCl)
- Triethylamine (Et₃N) or other suitable tertiary amine base
- · Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- · Magnetic stirrer
- Ice bath
- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M solution).
- Cooling: Cool the solution to 0 °C using an ice bath.
- Addition of Base: Slowly add triethylamine (1.5 eq) to the stirred solution.
- Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture via a dropping funnel over a period of 10-15 minutes.[1][2] Maintain the temperature at 0 °C during the addition.



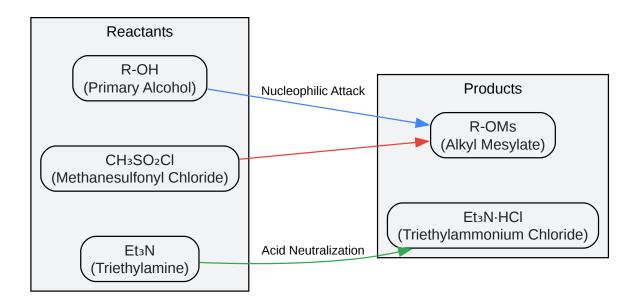
- Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, the ice bath can be removed, and the reaction can be stirred at room temperature.
- Work-up: Once the reaction is complete (typically within 1-4 hours), quench the reaction by the slow addition of cold water.
- Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM.
- Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude mesylate.
- Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Safety Precautions:

- Methanesulfonyl chloride is corrosive, toxic, and a lachrymator. Handle it with extreme care
 in a well-ventilated fume hood.[3][4]
- Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]
- The reaction is exothermic; therefore, slow and controlled addition of reagents is crucial, especially on a larger scale.

Visualizations Reaction Mechanism



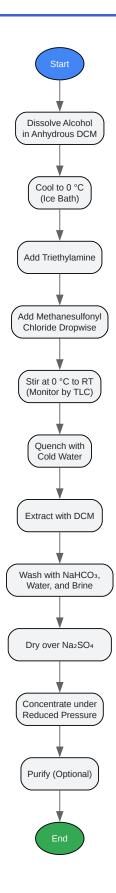


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Caption: Reaction mechanism of primary alcohol mesylation.

Experimental Workflow





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